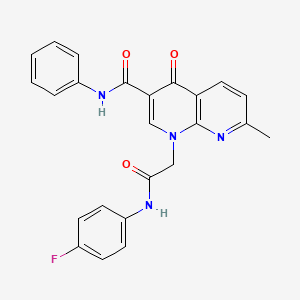![molecular formula C11H17Cl2N5 B2496483 3-Methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride CAS No. 2309456-46-8](/img/structure/B2496483.png)
3-Methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound falls within a class of heterocyclic compounds that have garnered attention for their pharmaceutical significance, particularly within medicinal chemistry. The relevance of triazolo-pyridazine derivatives in therapeutic applications underscores the importance of detailed studies on their synthesis, structure, and properties.
Synthesis Analysis
The synthesis of triazolo-pyridazine derivatives involves a two-step process, initially forming 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine through a one-pot mode using pyridine, 3,6-dichloropyridazine, and 5-(3-methyl-phenyl)tetrazole in toluene. Subsequently, conjugating 2° amines with this compound affords the target triazolo-pyridazine-6-yl-substituted piperazines, indicative of the compound's complex synthesis pathway (Bindu, Vijayalakshmi, & Manikandan, 2019).
Molecular Structure Analysis
The molecular structure of triazolo-pyridazine derivatives, including the specific compound of interest, is characterized through various spectroscopic techniques. X-ray diffraction (XRD), 1H NMR, and LC-MS analyses are pivotal in elucidating the molecular structure, showcasing the compound's heterocyclic nature and the specific arrangement of its molecular constituents (Sallam et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of triazolo-pyridazine derivatives, including 3-Methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine; dihydrochloride, are influenced by their molecular structure. The presence of the triazolo and pyridazine moieties imparts unique reactivity patterns, enabling the formation of various substituted derivatives through nucleophilic substitution reactions and other synthetic transformations. These reactions are pivotal for modifying the compound's chemical properties for potential therapeutic applications (Katrusiak & Katrusiak, 2010).
科学的研究の応用
Anti-diabetic Applications A series of triazolo-pyridazine-6-yl-substituted piperazines, including 3-Methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine; dihydrochloride, was synthesized and evaluated for their potential as anti-diabetic drugs. These compounds were assessed for Dipeptidyl peptidase-4 (DPP-4) inhibition capabilities, which is a key target in diabetes management. The synthesis process involved a two-step approach starting from 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine. The compounds showed significant DPP-4 inhibition both in silico and in vitro, along with promising insulinotropic activities in INS-1 cells. Antioxidant properties and cytotoxicity were also evaluated, highlighting their therapeutic potential beyond glucose regulation (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antihistaminic and Anti-inflammatory Applications Research into triazolo-pyridazine derivatives has also uncovered their antihistaminic and anti-inflammatory capabilities. Compounds synthesized with a benzhydryl group and a suitable spacer exhibited both antihistaminic activity and inhibitory effects on eosinophil chemotaxis. This dual functionality suggests a potential application in treating allergic conditions such as atopic dermatitis and allergic rhinitis. One compound, in particular, demonstrated potent antihistaminic activity without significant central H(1) receptor blockade, offering a promising profile for topical and systemic antiallergic therapies (Gyoten et al., 2003).
Advanced Prostate Cancer Treatment In the realm of oncology, modifications to the basic structure of triazolopyridazine compounds, including the removal of piperazine nitrogen atoms and the introduction of solubilizing groups, have led to the development of novel androgen receptor downregulators. These chemical modifications addressed previous issues with hERG and physical properties, culminating in the creation of AZD3514. This compound has advanced to Phase I clinical trials for the treatment of castrate-resistant prostate cancer, demonstrating the versatility and potential of triazolopyridazine derivatives in cancer therapy (Bradbury et al., 2013).
将来の方向性
特性
IUPAC Name |
3-methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5.2ClH/c1-8-13-14-11-3-2-10(15-16(8)11)9-4-6-12-7-5-9;;/h2-3,9,12H,4-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPSHDXHHHGGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3CCNCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-(2-bromobenzoyl)imino-4-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2496403.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2496404.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2496406.png)
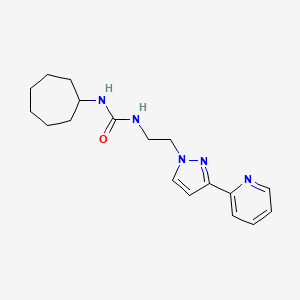
![N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2496409.png)

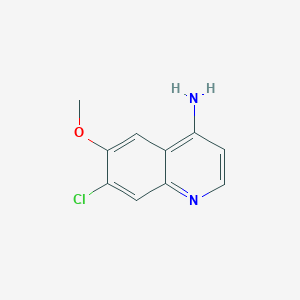
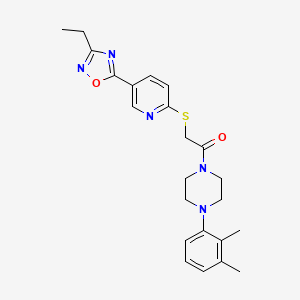
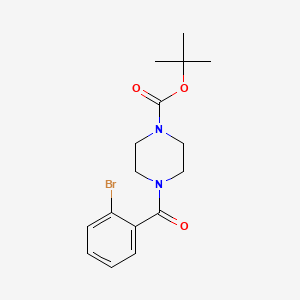

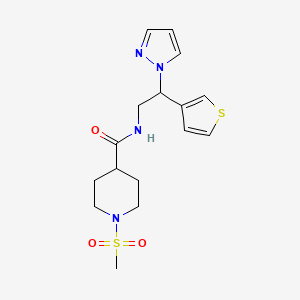
![N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2496418.png)
